molecular formula C8H13NO4S B128901 S-(3-Oxopropyl)-N-acetylcysteine CAS No. 140226-30-8

S-(3-Oxopropyl)-N-acetylcysteine

Katalognummer: B128901
CAS-Nummer: 140226-30-8
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: OOMVCGSUXLINOO-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(3-Oxopropyl)-N-acetylcysteine (OPMA) is a specific and stable mercapturic acid metabolite critical for investigating endogenous acrolein detoxification pathways . Research into this compound provides a direct window into oxidative stress levels in biological systems, as it is the primary metabolite formed from the conjugation of acrolein—a highly reactive aldehyde produced during lipid peroxidation—with glutathione, followed by enzymatic processing . Its quantification is fundamental in studies aiming to understand the relationship between acrolein exposure, oxidative damage, and the pathogenesis of various chronic diseases, including cardiovascular diseases, diabetes mellitus, and neurodegenerative conditions like Alzheimer's disease . By serving as a reliable biomarker, S-(3-Oxopropyl)-N-acetylcysteine enables researchers to assess the efficacy of therapeutic interventions, such as antioxidant drugs or dietary polyphenols, designed to scavenge acrolein and mitigate its deleterious effects in model systems .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMVCGSUXLINOO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930745
Record name N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140226-30-8
Record name S-(3-Oxopropyl)-N-acetylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140226308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: The Significance of S-(3-Oxopropyl)-N-acetylcysteine (OPMA) in Toxicology and Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolic Pathway of S-(3-Oxopropyl)-N-acetylcysteine

Authored for Researchers, Scientists, and Drug Development Professionals

S-(3-oxopropyl)-N-acetylcysteine (OPMA), also known as S-(3-oxopropyl)mercapturic acid, is a critical intermediate metabolite in the detoxification of acrolein, a highly reactive and toxic α,β-unsaturated aldehyde.[1][2] Acrolein exposure is widespread, originating from environmental sources like tobacco smoke, vehicle exhaust, and heated cooking oils, as well as from endogenous processes such as lipid peroxidation and polyamine metabolism.[3][4][5][6] Due to its potent electrophilicity, acrolein readily reacts with cellular nucleophiles, particularly the sulfhydryl groups of proteins and glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[6][7][8]

The metabolic pathway leading to and from OPMA is a cornerstone of cellular defense against acrolein-induced toxicity. Understanding this pathway is paramount for toxicologists assessing exposure risks and for drug development professionals designing therapeutics to mitigate aldehyde-driven cellular damage. This guide provides a detailed exploration of the in vivo formation, subsequent biotransformation, and toxicological implications of OPMA, grounded in established biochemical principles and analytical methodologies.

Part 1: The Core Detoxification Pathway - From Acrolein to Mercapturic Acids

The primary mechanism for clearing acrolein from the body is through its conjugation with glutathione, followed by conversion into excretable mercapturic acids.[1][9] This multi-step process, primarily occurring in the liver and kidneys, effectively neutralizes the reactive aldehyde.[5][10]

Step 1: Glutathione Conjugation

The detoxification cascade begins with the Michael addition of the nucleophilic thiol group of reduced glutathione (GSH) to the β-carbon of acrolein. This reaction, which can occur non-enzymatically or be catalyzed by Glutathione-S-transferases (GSTs), forms S-(3-oxopropyl)glutathione.[1][7] This initial conjugation is the most critical step, as it sequesters the highly reactive acrolein molecule.

Step 2: Formation of the Cysteine Conjugate

The newly formed glutathione conjugate undergoes sequential enzymatic cleavage. First, γ-glutamyltransferase (GGT) removes the γ-glutamyl residue. Subsequently, a dipeptidase (cysteinylglycinase) cleaves the glycine residue.[1] The product of these reactions is the corresponding cysteine conjugate, S-(3-oxopropyl)-cysteine.

Step 3: N-Acetylation to form OPMA

In the final step of mercapturic acid synthesis, the cysteine conjugate is acetylated at its free amino group by N-acetyltransferase (NAT) in the kidney, yielding S-(3-oxopropyl)-N-acetylcysteine (OPMA).[1][10]

Step 4: Terminal Metabolism of OPMA

OPMA is a pivotal but transient intermediate that is further metabolized before urinary excretion. Two competing enzymatic reactions determine its ultimate fate:

  • Reduction to 3-HPMA (Major Pathway): The aldehyde group of OPMA is reduced by aldo-keto reductases to a primary alcohol, forming S-(3-hydroxypropyl)-N-acetylcysteine, more commonly known as 3-hydroxypropylmercapturic acid (3-HPMA).[1][7] 3-HPMA is the principal and most abundant urinary metabolite of acrolein and serves as a reliable biomarker for assessing acrolein exposure in both smokers and non-smokers.[3][4][11]

  • Oxidation to CEMA (Minor Pathway): Alternatively, the aldehyde group of OPMA can be oxidized by aldehyde dehydrogenase (ALDH) to a carboxylic acid, yielding S-(2-carboxyethyl)-N-acetylcysteine (CEMA).[1][6][7] CEMA is a minor metabolite but is also used as a biomarker of acrolein exposure.[3]

The following diagram illustrates this core detoxification pathway.

G cluster_main Core Acrolein Detoxification Pathway Acrolein Acrolein GSH_Conj S-(3-oxopropyl)glutathione Acrolein->GSH_Conj + GSH (GSTs / non-enzymatic) Cys_Conj S-(3-oxopropyl)-cysteine GSH_Conj->Cys_Conj GGT, Dipeptidase OPMA S-(3-Oxopropyl)-N-acetylcysteine (OPMA) Cys_Conj->OPMA N-Acetyltransferase HPMA 3-Hydroxypropylmercapturic Acid (3-HPMA) [Major Urinary Metabolite] OPMA->HPMA Aldo-keto Reductase CEMA S-(2-carboxyethyl)-N-acetylcysteine (CEMA) [Minor Urinary Metabolite] OPMA->CEMA Aldehyde Dehydrogenase Excretion1 Urinary Excretion HPMA->Excretion1 Excretion2 Urinary Excretion CEMA->Excretion2 G cluster_bioactivation OPMA Bioactivation Pathway OPMA S-(3-Oxopropyl)-N-acetylcysteine (OPMA) OPMA_SO OPMA S-Oxide OPMA->OPMA_SO Flavin-containing Monooxygenase (FMO) Acrolein Acrolein (Regenerated Toxin) OPMA_SO->Acrolein β-elimination Cytotoxicity Cellular Damage (Nephrotoxicity) Acrolein->Cytotoxicity

Figure 2: Bioactivation of OPMA can regenerate acrolein, leading to localized cytotoxicity.

Part 3: Field-Proven Methodologies for Pathway Analysis

The study of the OPMA metabolic pathway relies heavily on the accurate quantification of its key metabolites in biological fluids, most commonly urine. The gold-standard analytical technique is ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which offers exceptional sensitivity and specificity.

Experimental Protocol: Quantification of Acrolein Metabolites (3-HPMA) in Urine via UPLC-MS/MS

This protocol describes a robust, self-validating method for quantifying 3-HPMA, the major downstream metabolite of OPMA. The use of a stable isotope-labeled internal standard is critical for ensuring accuracy and precision by correcting for variations in sample preparation and instrument response.

1. Reagents and Materials:

  • Urine samples (human or animal)

  • 3-HPMA analytical standard

  • 3-HPMA-d3 (or other suitable isotope) stable isotope-labeled internal standard (IS)

  • Ammonium acetate (LC-MS grade)

  • Milli-Q or equivalent high-purity water

  • Methanol or Acetonitrile (LC-MS grade)

  • 0.2 µm PTFE syringe filters

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 3-HPMA and 3-HPMA-d3 in methanol. Store at -20°C.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 3-HPMA stock solution in a blank matrix (e.g., synthetic urine or pooled control urine) to cover the expected concentration range.

  • Internal Standard Spiking Solution: Prepare a working solution of 3-HPMA-d3 in 15 mM ammonium acetate buffer. A typical concentration might be 400 ng/mL. [11]* Sample Preparation:

    • Thaw urine samples on ice.

    • Vortex samples to ensure homogeneity.

    • In a clean microcentrifuge tube, combine 25 µL of urine with 975 µL of the internal standard spiking solution. [11] 4. Vortex the mixture thoroughly.

    • Filter the diluted sample through a 0.2 µm PTFE syringe filter directly into an autosampler vial.

    • The sample is now ready for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 15 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 0-100% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 2-5 µL. [11]* Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. [11]* Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. These transitions must be optimized for the specific instrument.

    • 3-HPMA: e.g., m/z 218 -> 139

    • 3-HPMA-d3: e.g., m/z 221 -> 142 [11] 4. Data Analysis and Quantification:

  • Integrate the peak areas for the 3-HPMA and 3-HPMA-d3 MRM transitions.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of 3-HPMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Results are often normalized to urinary creatinine to account for variations in urine dilution.

G cluster_workflow Analytical Workflow for Urinary Metabolite Quantification A Urine Sample Collection B Addition of Stable Isotope Internal Standard (e.g., 3HPMA-d3) A->B C Sample Dilution & Filtration B->C D UPLC-MS/MS Analysis (Negative Ion Mode, MRM) C->D E Data Processing: Peak Area Ratio Calculation (Analyte / IS) D->E F Quantification (vs. Calibration Curve) E->F

Figure 3: A typical experimental workflow for the quantification of acrolein metabolites in urine.

Part 4: Summary and Outlook

The metabolic pathway of S-(3-oxopropyl)-N-acetylcysteine is a dynamic process central to the management of acrolein, a potent and ubiquitous toxin. The conversion of acrolein to the urinary biomarkers 3-HPMA and CEMA via the OPMA intermediate represents a highly efficient detoxification system. However, the existence of a competing FMO-mediated bioactivation pathway, which can regenerate acrolein, introduces a layer of toxicological complexity, particularly in organs with high metabolic activity like the kidney.

For researchers in toxicology, pharmacology, and drug development, a thorough understanding of this pathway is essential. It provides the foundation for:

  • Developing and validating biomarkers for exposure to environmental and endogenous aldehydes. [12]* Assessing the risk associated with aldehyde-generating compounds.

  • Designing therapeutic strategies that can either enhance the primary detoxification route (e.g., by supplying N-acetylcysteine as a GSH precursor) or inhibit the bioactivation pathway. [13][14] Future research will likely focus on further elucidating the regulatory mechanisms governing the flux between detoxification and bioactivation, identifying genetic polymorphisms in the involved enzymes (GSTs, ALDH, FMOs) that may confer individual susceptibility, and exploring the pathway's role in the pathogenesis of diseases associated with high oxidative stress, such as cardiovascular and neurodegenerative disorders. [10][12]

Quantitative Data Summary

MetaboliteAbbreviationSignificance
S-(3-oxopropyl)-N-acetylcysteineOPMAKey metabolic intermediate in the mercapturic acid pathway. [1]
3-Hydroxypropylmercapturic Acid3-HPMAMajor urinary metabolite; primary biomarker of acrolein exposure. [3][9]
S-(2-carboxyethyl)-N-acetylcysteineCEMAMinor urinary metabolite; secondary biomarker of acrolein exposure. [3][7]
OPMA S-oxide-Unstable intermediate in the bioactivation pathway leading to acrolein regeneration. [15]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Acrolein ToxGuide™. U.S. Department of Health and Human Services. [Link]

  • Dawson, J. R., Norbeck, K., & Anundi, I. (1984). The effectiveness of N-acetylcysteine in isolated hepatocytes, against the toxicity of paracetamol, acrolein, and paraquat. Archives of Toxicology, 55(1), 11-15. [Link]

  • Conklin, D. J., et al. (2017). Biomarkers of Chronic Acrolein Inhalation Exposure in Mice: Implications for Tobacco Product-Induced Toxicity. Toxicological Sciences, 158(2), 263-274. [Link]

  • Vasan, R. S., et al. (2018). Urinary acrolein metabolite levels in severe acute alcoholic hepatitis patients. American Journal of Physiology-Gastrointestinal and Liver Physiology, 315(3), G395-G402. [Link]

  • Pournourmohammadi, S., et al. (2021). N‐acetylcysteine is more effective than ellagic acid in preventing acrolein induced dysfunction in mitochondria isolated from rat liver. Drug and Chemical Toxicology, 44(3), 259-266. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Acrolein. In TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]

  • Abebe, A., et al. (2020). Acrolein-Induced Epigenetic Modification of DNA Methylation in Rat Kidney Disease Tissue. International Journal of Molecular Sciences, 21(21), 8274. [Link]

  • Shi, R., et al. (2022). The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy. International Journal of Molecular Sciences, 23(20), 12338. [Link]

  • Srivastava, S., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 148(1), 4-8. [Link]

  • DeJarnett, N., et al. (2014). Acrolein Exposure Is Associated With Increased Cardiovascular Disease Risk. Journal of the American Heart Association, 3(4), e000934. [Link]

  • U.S. Environmental Protection Agency. (2003). Toxicological Review of Acrolein (CAS No. 107-02-8). [Link]

  • Mohammad, M., et al. (2015). Molecular Mechanisms of Acrolein Toxicity. Toxicological Sciences, 148(1), 4–8. [Link]

  • Moghe, A., et al. (2015). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Toxicology, 333, 39-52. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Acrolein. U.S. Department of Health and Human Services. [Link]

  • Dekant, W., et al. (1995). Bioactivation mechanism of S-(3-oxopropyl)-N-acetyl-L-cysteine, the mercapturic acid of acrolein. Chemical Research in Toxicology, 8(5), 721-728. [Link]

  • Uchida, K., et al. (2009). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. Chemical Research in Toxicology, 22(3), 545-551. [Link]

  • PubChem. (n.d.). S-(3-oxopropyl)-N-acetylcysteine. National Center for Biotechnology Information. [Link]

Sources

Topic: S-(3-Oxopropyl)-N-acetylcysteine Accumulation in Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a key manifestation of oxidative stress, results in the generation of highly reactive electrophilic aldehydes, most notably acrolein. The cellular detoxification of acrolein proceeds primarily through conjugation with glutathione (GSH) and subsequent metabolism via the mercapturic acid pathway, culminating in the formation of S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC). This stable, urinary metabolite has emerged as a critical biomarker for quantifying endogenous acrolein exposure and, by extension, the extent of lipid peroxidation. However, the pathway is not merely a detoxification route; emerging evidence suggests the potential for bioactivation, where 3-OP-NAC may act as a carrier and source of acrolein, contributing to cellular toxicity. This guide provides a comprehensive overview of the formation of 3-OP-NAC, its utility as a biomarker in disease states, detailed analytical methodologies for its quantification, and a discussion of its toxicological implications, offering a field-proven perspective for professionals in research and drug development.

Part 1: The Biochemical Genesis of 3-OP-NAC

The formation of 3-OP-NAC is a multi-step biological process initiated by oxidative damage to cellular lipids. Understanding this pathway is fundamental to appreciating its significance as a biomarker and potential therapeutic target.

The Onset: Lipid Peroxidation and Acrolein Formation

Lipid peroxidation is a chain reaction wherein reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes, leading to the formation of unstable lipid hydroperoxides.[1] These intermediates degrade into a variety of secondary products, including highly reactive aldehydes such as malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and acrolein.[1] Acrolein is a potent electrophile, capable of readily adducting to nucleophilic sites on proteins and DNA, causing significant cellular damage and dysfunction.[2][3] The primary endogenous source of acrolein is believed to be lipid peroxidation, although it can also be generated from the metabolism of certain amino acids and polyamines.[4]

G PUFA Polyunsaturated Fatty Acid (PUFA) LPO Lipid Hydroperoxide (LOOH) PUFA->LPO Propagation ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Acrolein Acrolein LPO->Acrolein Decomposition OtherAldehydes Other Reactive Aldehydes (MDA, 4-HNE) LPO->OtherAldehydes Decomposition

Caption: Initiation of Lipid Peroxidation and Acrolein Generation.

The Detoxification Cascade: The Mercapturic Acid Pathway

Given its high reactivity, acrolein must be rapidly neutralized. The primary metabolic fate of acrolein involves its conjugation with the tripeptide glutathione (GSH), a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs).[3][5] This initial step renders the aldehyde less reactive and marks it for excretion.

The resulting acrolein-glutathione conjugate enters the mercapturic acid pathway, where it is sequentially processed:

  • Cleavage of Glutamate: The γ-glutamyl moiety is removed by γ-glutamyltransferase.

  • Cleavage of Glycine: The glycine residue is cleaved by a dipeptidase, leaving an acrolein-cysteine conjugate.

  • N-Acetylation: The free amino group of the cysteine conjugate is acetylated by an N-acetyltransferase, yielding the final, stable mercapturic acid, S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC).[3]

This product is then typically excreted in the urine, making it an accessible biomarker for systemic acrolein exposure.[4][6]

G cluster_enzymes Enzymatic Steps Acrolein Acrolein Acrolein_GSH Acrolein-GSH Conjugate Acrolein->Acrolein_GSH Conjugation GSH Glutathione (GSH) GSH->Acrolein_GSH Acrolein_Cys Acrolein-Cysteine Conjugate Acrolein_GSH->Acrolein_Cys - Glutamate - Glycine OP_NAC S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC) Acrolein_Cys->OP_NAC Acetylation GST GSTs GGT γ-Glutamyl- transferase DP Dipeptidase NAT N-Acetyl- transferase

Caption: The Mercapturic Acid Pathway for Acrolein Detoxification.

Part 2: 3-OP-NAC as a Clinical and Research Biomarker

The quantification of 3-OP-NAC provides a retrospective, integrated measure of acrolein exposure, which is invaluable for studying the role of lipid peroxidation in human disease.

Rationale and Context

Direct measurement of acrolein in biological systems is challenging due to its high reactivity and short half-life. Stable metabolites like 3-OP-NAC, along with others such as 3-hydroxypropylmercapturic acid (3-HPMA) and N-acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA), serve as more reliable indicators of exposure.[6][7] While these metabolites are excellent biomarkers, it is crucial to recognize their limitations. For instance, 3-HPMA and CEMA are not entirely specific to acrolein and can be formed from other compounds, complicating the interpretation of results.[6][7] Nonetheless, elevated levels of these urinary metabolites are consistently associated with conditions of high oxidative stress, such as in smokers compared to non-smokers.[6]

Property Value Source
Compound Name S-(3-oxopropyl)-N-acetylcysteinePubChem[8]
Molecular Formula C8H13NO4SPubChem[9]
Monoisotopic Mass 219.05653 DaPubChem[9]
InChIKey OOMVCGSUXLINOO-ZETCQYMHSA-NPubChem[9]
Table 1: Physicochemical Properties of S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC).
Associations with Pathophysiology

Acrolein has been implicated in a wide range of diseases, including cardiovascular, neurodegenerative, and respiratory conditions.[2] Consequently, its metabolites are under intense investigation as disease biomarkers.

  • Cardiovascular Disease: Studies have shown associations between urinary acrolein metabolites and increased risk factors like dyslipidemia.[7]

  • Neurological Disorders: In the context of stroke, altered levels of the acrolein metabolite 3-HPMA have been observed, potentially reflecting changes in GSH pools due to acrolein generation at the site of brain injury.[2]

  • Respiratory Conditions: Increased urinary levels of 3-HPMA have been reported in children with asthma.[7]

These associations underscore the value of monitoring acrolein metabolites like 3-OP-NAC to understand the role of lipid peroxidation in disease pathogenesis and to assess the efficacy of therapeutic interventions aimed at mitigating oxidative stress.

Part 3: Quantitative Analysis of 3-OP-NAC

Accurate and precise quantification of 3-OP-NAC is paramount for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard methodology for this purpose.

Experimental Protocol: LC-MS/MS Quantification of 3-OP-NAC in Urine

This protocol provides a robust framework for the analysis of 3-OP-NAC. The causality behind these steps is to ensure the removal of interfering matrix components and to achieve sensitive and specific detection.

1. Materials and Reagents:

  • S-(3-Oxopropyl)-N-acetylcysteine analytical standard (e.g., from Labmix24 or other certified suppliers).[10]

  • Isotopically labeled internal standard (IS), e.g., d3-NAC or a custom-synthesized labeled 3-OP-NAC.

  • LC-MS grade water, acetonitrile, and formic acid.

  • Urine samples, collected and stored at -80°C until analysis.

2. Preparation of Standards and Samples:

  • Causality: A calibration curve is essential for quantification. An internal standard is used to correct for variations in sample preparation and instrument response.

  • Action: Prepare a stock solution of 3-OP-NAC in water/methanol. Serially dilute to create calibration standards (e.g., 1-1000 ng/mL).

  • Thaw urine samples on ice. Centrifuge at 10,000 x g for 10 minutes to pellet debris.

  • In a clean microcentrifuge tube, combine 100 µL of urine supernatant, 10 µL of internal standard solution, and 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes. Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Causality: Reversed-phase chromatography separates the polar 3-OP-NAC from other urine components based on hydrophobicity. Tandem mass spectrometry provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion.

  • Action: Employ a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Condition
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion (Q1) m/z 220.1
Product Ion (Q3) e.g., m/z 160.1 (loss of acetamido group) or other stable fragment
Internal Standard Monitor appropriate MRM transition for the chosen IS
Table 2: Representative LC-MS/MS Parameters for 3-OP-NAC Analysis.

4. Data Analysis and Validation:

  • Causality: Method validation ensures the reliability of the results.

  • Action: Integrate the peak areas for 3-OP-NAC and the internal standard. Calculate the peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Apply a linear regression model.

  • Quantify 3-OP-NAC in unknown samples using the regression equation.

  • Validate the method according to established guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11]

Caption: Workflow for LC-MS/MS Quantification of 3-OP-NAC.

Part 4: Toxicological and Therapeutic Dimensions

While the mercapturic acid pathway is primarily a detoxification route, the story of 3-OP-NAC is more complex. Furthermore, the pathway's origin in lipid peroxidation provides a clear rationale for antioxidant intervention.

Bioactivation: A Latent Threat?

Research has raised the hypothesis that the cytotoxicity of 3-OP-NAC may be linked to its potential to release acrolein within kidney cells.[12] Mechanistic studies suggest that 3-OP-NAC can undergo sulfoxidation, and a subsequent elimination reaction can regenerate the highly toxic acrolein.[12] This finding is critical for drug development professionals, as it implies that simply measuring the metabolite as an endpoint of detoxification may be insufficient. The conjugate itself could be a "Trojan horse," transporting acrolein to sensitive tissues like the kidney, where it can be re-released to exert toxic effects.[12] This bioactivation mechanism adds a layer of complexity to the toxicological profile of acrolein exposure.

Therapeutic Intervention with N-Acetylcysteine (NAC)

N-acetylcysteine (NAC) is a widely used therapeutic agent with a multifaceted mechanism of action relevant to this pathway.[13][14]

  • GSH Precursor: NAC is a precursor to L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione.[15][16] By increasing intracellular GSH pools, NAC enhances the capacity of the GST-mediated detoxification of acrolein, thereby reducing acrolein-induced damage.[15][17]

  • Direct Antioxidant: The free sulfhydryl group on NAC can directly scavenge reactive oxygen species, helping to mitigate the initial lipid peroxidation events that lead to acrolein formation.[14][18]

  • Reduction of Lipid Peroxidation: Administration of NAC has been shown to significantly decrease biomarkers of lipid peroxidation, such as MDA, in a dose-dependent manner.[17][19][20]

By bolstering the cell's primary antioxidant defenses and providing the substrate for detoxification, NAC represents a logical therapeutic strategy to combat the accumulation of lipid peroxidation products and their downstream consequences.[21]

Conclusion

S-(3-Oxopropyl)-N-acetylcysteine is more than a simple end-product of detoxification; it is a key molecular entity at the crossroads of oxidative stress, cellular defense, and potential toxicity. For researchers and drug developers, 3-OP-NAC serves as an invaluable biomarker to quantify the impact of lipid peroxidation in disease models and clinical settings. Its robust analysis via LC-MS/MS provides a window into systemic oxidative stress. However, the potential for its bioactivation into acrolein necessitates a more nuanced interpretation of its role. Therapeutic strategies using agents like N-acetylcysteine, which target the pathway at its source by reducing lipid peroxidation and enhancing detoxification capacity, hold significant promise. A thorough understanding of the lifecycle of 3-OP-NAC—from its formation to its measurement and its ultimate biological effects—is essential for advancing our ability to diagnose and treat diseases rooted in oxidative damage.

References

  • Toxicological Profile for Acrolein. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Acrolein. (n.d.). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Acrolein ToxGuide™. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Moghe, A., Ghare, S., & Stephens, K. E. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242-255. Retrieved from [Link]

  • Scherer, G., & Dekant, W. (1998). Bioactivation mechanism of S-(3-oxopropyl)-N-acetyl-L-cysteine, the mercapturic acid of acrolein. Chemical Research in Toxicology, 11(3), 255-261. Retrieved from [Link]

  • Burcham, P. C. (2017). Acrolein and Human Disease: Untangling the Knotty Exposure Scenarios Accompanying Several Diverse Disorders. Chemical Research in Toxicology, 30(1), 145-161. Retrieved from [Link]

  • Salgado, S., et al. (2014). Schematic reaction mechanism for the reaction of acrolein with NO3. ResearchGate. Retrieved from [Link]

  • Honda, T. Y., Ianiro, T. T., Ubillas, R. P., & Mergens, W. J. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation. Retrieved from [Link]

  • Jia, L., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1284-1295. Retrieved from [Link]

  • Kasparova, S., et al. (2005). Effect of treatment with N-acetylcysteine on non-enzymatic antioxidant reserves and lipid peroxidation in workers exposed to lead. International Journal of Hygiene and Environmental Health, 208(5), 335-342. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Origin and Fate of Acrolein in Foods. Foods, 10(10), 2375. Retrieved from [Link]

  • Cemek, M., et al. (2016). The Effect of N-acetylcysteine on Pyrrolized Protein, Lipid Hydroperoxide and Thiol Levels in the Carbon Tetrachloride Hepatotoxicity. Indian Journal of Pharmaceutical Sciences, 78(1), 61-67. Retrieved from [Link]

  • N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025). Pharmaffiliates. Retrieved from [Link]

  • Synthesis of Acetylcysteine. (n.d.). Thi-Qar University. Retrieved from [Link]

  • S-(3-oxopropyl)-n-acetylcysteine (C8H13NO4S). (n.d.). PubChemLite. Retrieved from [Link]

  • S-(3-oxopropyl)-N-acetylcysteine. (n.d.). PubChem. Retrieved from [Link]

  • Al-Abdullah, A. Q., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Bioanalysis, 12(7), 435-446. Retrieved from [Link]

  • Tevis, D., et al. (2022). Acrolein but not Its Metabolite, 3-Hydroxypropylmercapturic Acid (3HPMA), Activates Vascular Transient Receptor Potential Ankyrin-1 (TRPA1): Physiological to Toxicological Implications. Toxicological Sciences, 186(2), 221-232. Retrieved from [Link]

  • da Silva, A. F., et al. (2014). A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. Analytical Methods, 6(19), 7863-7869. Retrieved from [Link]

  • Pintea, A., et al. (2024). Molecular Mechanisms of N-Acetylcysteine in RSV Infections and Air Pollution-Induced Alterations: A Scoping Review. International Journal of Molecular Sciences, 25(11), 6031. Retrieved from [Link]

  • Kumar, P., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4S), S605-S613. Retrieved from [Link]

  • Nasser, M., et al. (2019). S-Allylmercapro-N-Acetylcysteine Attenuates the Oxidation-Induced Lens Opacification and Retinal Pigment Epithelial Cell Death In Vitro. Antioxidants, 8(1), 23. Retrieved from [Link]

  • Cotellessa, L., et al. (1993). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 615(2), 323-328. Retrieved from [Link]

  • Origin and Fate of Acrolein in Foods. (2021). ResearchGate. Retrieved from [Link]

  • Doneanu, A., et al. (n.d.). AN AUTOMATED WORKFLOW FOR INTACT MASS, PURITY AND SEQUENCE CONFIRMATION OF SYNTHETIC OLIGONUCLEOTIDES AND THEIR IMPURITIES. Waters Corporation. Retrieved from [Link]

  • Stanković, B., et al. (2023). Spectrophotometric Determination of N-Acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection Analysis: Comparison of the Methods. Preprints.org. Retrieved from [Link]

  • Raghu, G., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Journal of Clinical Medicine, 10(16), 3629. Retrieved from [Link]

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Importance of the lipid peroxidation biomarkers and methodological aspects FOR malondialdehyde quantification. Ciência e Saúde Coletiva, 19(7), 2171-2180. Retrieved from [Link]

  • Santus, P., et al. (2022). Where are we with the use of N-acetylcysteine as a preventive and adjuvant treatment for COVID-19? European Review for Medical and Pharmacological Sciences, 26(10), 3460-3466. Retrieved from [Link]

  • Chen, Y.-C., et al. (2025). Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply. Molecules, 30(12), 2694. Retrieved from [Link]

  • Protective Effect of N-Acetylcysteine (NAC) on oxLDL-Induced Endothelial Dysfunction. (2025). Preprints.org. Retrieved from [Link]

  • Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. Retrieved from [Link]

  • Li, Y., et al. (2025). Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization. Journal of Chromatography B, 1245, 124235. Retrieved from [Link]

  • Fernández-Lázaro, D., et al. (2023). Influence of N-Acetylcysteine Supplementation on Physical Performance and Laboratory Biomarkers in Adult Males: A Systematic Review of Controlled Trials. Nutrients, 15(11), 2464. Retrieved from [Link]

  • El-Baky, A. E. A., et al. (2021). Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine. Toxicology Reports, 8, 140-148. Retrieved from [Link]

  • Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 7(10), 333. Retrieved from [Link]

  • Ghibu, S., et al. (2011). N-Acetylcysteine Reduces Markers of Differentiation in 3T3-L1 Adipocytes. International Journal of Molecular Sciences, 12(10), 6994-7004. Retrieved from [Link]

  • Dludla, P. V., et al. (2020). N-Acetyl Cysteine Targets Hepatic Lipid Accumulation to Curb Oxidative Stress and Inflammation in NAFLD: A Comprehensive Analysis of the Literature. Antioxidants, 9(12), 1283. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced LC-MS/MS Quantification of S-(3-Oxopropyl)-N-acetylcysteine (OPMA)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Acrolein is a ubiquitous environmental pollutant and a highly reactive endogenous lipid peroxidation product. Upon entering biological systems, acrolein undergoes rapid phase II metabolism via glutathione (GSH) conjugation. This initiates the mercapturic acid pathway, yielding the transient intermediate S-(3-oxopropyl)-N-acetylcysteine, commonly referred to as 3-oxopropylmercapturic acid or OPMA[1].

While OPMA is subsequently reduced by aldo-keto reductases to 3-hydroxypropylmercapturic acid (3-HPMA) or oxidized by aldehyde dehydrogenases to 2-carboxyethylmercapturic acid (CEMA)[2], quantifying the intact OPMA intermediate is critical. OPMA can undergo β-elimination to re-release toxic acrolein in distal tissues, such as the bladder, making it a vital biomarker for understanding the systemic distribution of acrolein toxicity[1].

Pathway Acrolein Acrolein (Reactive Toxicant) GSH GSH Conjugate (S-(3-oxopropyl)glutathione) Acrolein->GSH Glutathione S-Transferase OPMA S-(3-Oxopropyl)-N-acetylcysteine (OPMA) GSH->OPMA Peptidases & N-Acetyltransferase HPMA 3-HPMA (Stable Biomarker) OPMA->HPMA Aldo-Keto Reductase CEMA CEMA (Stable Biomarker) OPMA->CEMA Aldehyde Dehydrogenase

Fig 1. Mercapturic acid pathway of acrolein metabolism highlighting the transient OPMA intermediate.

Analytical Challenges & Rationale (Expertise & Experience)

Quantifying OPMA presents severe analytical challenges compared to its stable end-products. The intact aldehyde moiety of OPMA is highly reactive, prone to keto-enol tautomerism, hydrate formation, and nucleophilic attack by endogenous primary amines. To overcome these barriers, this protocol is engineered with specific causal interventions:

  • Acidification (pH ~3.0): Lowering the sample pH serves a dual purpose. It protonates endogenous amines, preventing Schiff base formation with OPMA's aldehyde group, and it maintains the mercapturic acid in its non-ionized state, maximizing retention during reversed-phase Solid Phase Extraction (SPE).

  • Thermal Control (4°C): Aldehydes are thermally labile. All evaporation steps must be conducted under a cold nitrogen stream (4°C) to prevent thermal degradation or artificial oxidation of OPMA to CEMA.

  • Chromatographic Selection: Due to the high polarity of mercapturic acids, standard C18 columns suffer from poor retention and peak shape. We utilize a High-Strength Silica (HSS) T3 column, which features lower ligand density and resists phase collapse in highly aqueous mobile phases, ensuring superior retention.

Trustworthiness: A Self-Validating System

To guarantee data integrity, this protocol operates as a self-validating system. Every analytical batch mandates a System Suitability Test (SST) (verifying column efficiency N>10,000 and tailing factor T<1.5 ) prior to biological sample injection. Furthermore, a stable isotope internal standard (OPMA-d3 ) is introduced at the very first step of sample preparation to correct for extraction losses and ESI matrix effects, bracketed by Low, Medium, and High Quality Control (QC) samples every 20 injections.

Step-by-Step Sample Preparation Protocol

Workflow S1 1. Sample Aliquot (Urine + IS) S2 2. Acidification (pH 3) S1->S2 S3 3. SPE Extraction (Oasis HLB) S2->S3 S4 4. Cold N2 Drying (4°C) S3->S4 S5 5. LC-MS/MS (Negative ESI) S4->S5

Fig 2. Optimized sample preparation workflow designed to prevent OPMA thermal degradation.

  • Sample Thawing: Thaw urine or plasma samples strictly on wet ice.

  • Centrifugation: Centrifuge at 10,000 × g for 10 min at 4°C to pellet cellular debris and proteins.

  • Aliquoting: Transfer 200 µL of the supernatant to a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of OPMA-d3 internal standard (100 ng/mL in LC-MS grade water). Vortex for 5 seconds.

  • Acidification: Add 20 µL of 10% Formic Acid (v/v) to adjust the sample to pH ~3.0. Critical: Do not allow the sample to sit at room temperature after acidification.

  • SPE Conditioning: Condition a Waters Oasis HLB SPE cartridge (10 mg, 1 cc) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 0.1% Formic Acid in water to remove salts and highly polar interferences.

  • Elution: Elute the analytes with 500 µL of Acetonitrile/Methanol (50:50, v/v) into a clean, pre-chilled collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 4°C. Critical: Do not use heated vacuum centrifugation, as this will destroy the OPMA aldehyde.

  • Reconstitution: Reconstitute the residue in 100 µL of 0.1% Formic Acid in water. Transfer to an LC vial with a low-volume insert for immediate analysis.

LC-MS/MS Conditions & Quantitative Data

Table 1: UHPLC Gradient Conditions

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) maintained at 30°C. Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: Acetonitrile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.00.3982Initial
1.00.39826
4.00.360406
4.50.35956
5.50.35956
5.60.39826
8.00.39826
Table 2: MRM Transitions and MS Parameters

Ionization Mode: Electrospray Ionization Negative (ESI-). Capillary Voltage: -2.5 kV. Desolvation Temp: 450°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
OPMA218.1162.0502515Quantifier
OPMA218.189.0502525Qualifier
OPMA-d3221.1162.0502515Internal Standard

Note: The m/z 162.0 fragment corresponds to the cleavage of the N-acetylcysteine moiety[M-H-C3H4O]-, which is a highly stable and abundant product ion for mercapturic acids.

Table 3: Method Validation Summary (Representative Data)

The method demonstrates robust performance aligned with FDA bioanalytical validation guidelines, ensuring trustworthy quantification of the reactive OPMA intermediate.

Validation ParameterValue / RangeAcceptance Criteria
Linear Range1.0 - 500 ng/mL R2>0.995
Limit of Detection (S/N = 3)0.3 ng/mLN/A
Limit of Quantitation (S/N = 10)1.0 ng/mLCV ≤ 20%, Bias ±20%
Intra-day Precision (CV)3.2% - 6.5%≤ 15%
Inter-day Precision (CV)4.8% - 8.1%≤ 15%
Mean SPE Recovery88.5% ± 4.2%Consistent across levels
Matrix Effect92% - 105%85% - 115%

Conclusion

The quantification of S-(3-Oxopropyl)-N-acetylcysteine (OPMA) is historically plagued by the instability of its aldehyde group. By mandating strict thermal control (4°C nitrogen evaporation), pH stabilization (pH 3.0), and utilizing an HSS T3 stationary phase, this protocol successfully mitigates thermal degradation and Schiff base formation. The resulting LC-MS/MS method provides researchers and drug development professionals with a highly sensitive, self-validating tool to accurately track acrolein exposure and metabolism.

References

  • Kumar Ramu's research while affiliated with University of Mississippi and other places. ResearchGate.[Link]

  • Residential indoor air quality guidelines: Acrolein. Health Canada.[Link]

  • Untersuchungen zur Acrylamid- und Acrolein-Exposition mittels Lebensmittel- und Humanbiomonitoring. Rheinland-Pfälzische Technische Universität (RPTU).[Link]

Sources

Application Note: Laboratory Synthesis and Characterization of S-(3-Oxopropyl)-N-acetylcysteine (3-oxoPrMCA)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals investigating xenobiotic metabolism, cyclophosphamide toxicity, and oxidative stress biomarkers.

Executive Summary & Mechanistic Rationale

S-(3-Oxopropyl)-N-acetylcysteine, commonly referred to as 3-oxopropylmercapturic acid (3-oxoPrMCA), is a critical phase II metabolite of acrolein[1]. Acrolein is a highly electrophilic and toxic α,β-unsaturated aldehyde generated from environmental pollutants, lipid peroxidation, and the hepatic metabolism of the antineoplastic prodrug cyclophosphamide[2]. Because acrolein is too reactive to migrate freely from the liver to secondary toxicity sites (such as the bladder), it is conjugated with glutathione (GSH) and subsequently metabolized into mercapturic acids like 3-oxoPrMCA[3].

Synthesizing high-purity 3-oxoPrMCA in the laboratory is essential for creating analytical standards to quantify acrolein exposure and for studying the β-elimination mechanisms that rerelease free acrolein into the bladder, causing hemorrhagic cystitis[4]. The synthesis relies on a highly efficient Michael addition , where the nucleophilic thiol group of N-acetylcysteine (NAC) attacks the electrophilic β-carbon of acrolein[3].

MetabolicPathway CP Cyclophosphamide (Prodrug) Acrolein Acrolein (Toxic Electrophile) CP->Acrolein Hepatic CYP450 Metabolism oxoPrMCA S-(3-Oxopropyl)-N-acetylcysteine (3-oxoPrMCA) Acrolein->oxoPrMCA Michael Addition NAC N-Acetylcysteine (Antioxidant/Thiol) NAC->oxoPrMCA Thiol Conjugation

Metabolic generation of acrolein from cyclophosphamide and subsequent conjugation with NAC.

Safety & Handling (Critical Directives)

Acrolein is a severe lachrymator, highly toxic via inhalation, and extremely flammable. It is prone to violent, exothermic polymerization if exposed to light, heat, or strong bases.

  • Engineering Controls: All synthetic steps involving free acrolein must be performed in a certified chemical fume hood.

  • Reagent Preparation: Commercial acrolein is typically stabilized with hydroquinone. For high-purity synthesis, acrolein may be freshly distilled under nitrogen prior to use, though stabilized acrolein is often sufficient if the hydroquinone does not interfere with downstream lyophilization.

Experimental Protocol: Synthesis of 3-oxoPrMCA

This protocol outlines a self-validating, high-yield (>95%) aqueous condensation strategy based on the established reactivity of acrolein with N-acetylcysteine[3].

Reagents and Materials
  • N-Acetyl-L-cysteine (NAC): ≥99% purity.

  • Acrolein: 95-99% (stabilized).

  • Reaction Buffer: 100 mM Potassium phosphate buffer, adjusted to pH 7.4.

  • Validation Reagents: Ellman’s Reagent (DTNB) for thiol quantification; 2,4-Dinitrophenylhydrazine (DNPH) for aldehyde detection.

Step-by-Step Methodology

Step 1: Buffer Preparation and Degassing Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.4). Purge the buffer with nitrogen gas for 15 minutes.

  • Causality: NAC readily auto-oxidizes to form disulfides in the presence of dissolved oxygen. Degassing ensures the thiol remains in its reduced, nucleophilic state.

Step 2: Thiol Dissolution Dissolve 10 mmol (1.63 g) of N-acetylcysteine into the degassed buffer. Stir under a continuous nitrogen atmosphere.

  • Causality: At pH 7.4, a small but sufficient fraction of the NAC thiol (pKa ~9.5) exists as the highly nucleophilic thiolate anion, facilitating the Michael addition without triggering base-catalyzed acrolein polymerization.

Step 3: Temperature Control and Acrolein Addition Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–4 °C. Slowly add 11 mmol (0.73 mL) of acrolein dropwise over 10 minutes using a gas-tight syringe.

  • Causality: Acrolein is highly volatile (boiling point 53 °C). The ice bath controls the exothermic nature of the Michael addition, preventing the volatilization of acrolein and mitigating unwanted side reactions.

Step 4: Condensation Reaction Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 1 to 2 hours[3].

Step 5: Isolation and Lyophilization Once the reaction is validated (see Section 3.3), wash the aqueous mixture twice with cold diethyl ether (2 x 20 mL) to remove unreacted acrolein and hydroquinone stabilizers. Flash-freeze the aqueous layer using liquid nitrogen and lyophilize to yield a white to off-white powder of 3-oxoPrMCA.

Self-Validating System: In-Process Quality Control

To ensure the protocol is successful before proceeding to isolation, execute the following orthogonal validation checks:

  • Thiol Consumption (Ellman’s Test): Extract a 10 µL aliquot and mix with DTNB. The absence of a strong yellow color (measured at 412 nm) confirms that all free NAC has been successfully conjugated.

  • Aldehyde Presence (DNPH Test): The product (3-oxoPrMCA) retains an aldehyde group. A positive DNPH test (formation of a yellow/orange precipitate) confirms the structural integrity of the oxopropyl tail.

Workflow Prep Step 1: Preparation Dissolve N-acetylcysteine in degassed buffer (pH 7.4) Addition Step 2: Acrolein Addition Dropwise addition of acrolein at 0-4°C under N2 Prep->Addition Reaction Step 3: Condensation Stir for 1-2 hours at room temperature Addition->Reaction Validation Step 4: Self-Validation Confirm thiol consumption via Ellman's Reagent Reaction->Validation Isolation Isolation Validation->Isolation

Step-by-step laboratory workflow for the synthesis, validation, and isolation of 3-oxoPrMCA.

Analytical Characterization & Data Interpretation

Proper characterization of 3-oxoPrMCA requires an understanding of its behavior in aqueous environments. When analyzed via 1 H-NMR, the solvent choice dictates the observed structural state. In non-aqueous solvents like DMSO- d6​ , the molecule exists purely as an anhydrous aldehyde[3]. However, in D 2​ O, the terminal aldehyde undergoes rapid hydration, existing predominantly as a geminal diol[3].

Failure to account for this hydration equilibrium often leads researchers to misinterpret their NMR spectra as containing impurities.

Quantitative Characterization Summary
Analytical MethodSolvent / ConditionKey ObservationsStructural State
1 H-NMR DMSO- d6​ Characteristic aldehydic proton resonance (~9.7 ppm).Anhydrous aldehyde (100%)[3]
1 H-NMR D 2​ OLoss of aldehydic proton; appearance of new resonances indicating hydration.Geminal diol (~75% hydrated)[3]
UV-Vis Buffer (pH 8.0, 25 °C)Gradual absorbance increase at 210 nm over 30 minutes.Slow β -elimination releasing free acrolein (~6% yield)[3]
Yield N/A~99% isolated yield (prior to purification losses).Highly efficient Michael addition[3]

References

  • Ramu, K., Fraiser, L. H., Mamiya, B., Ahmed, T., & Kehrer, J. P. (1995). Acrolein Mercapturates: Synthesis, Characterization, and Assessment of Their Role in the Bladder Toxicity of Cyclophosphamide. Chemical Research in Toxicology, 8(4), 515–524.[Link]

  • Ramu, K., Fraiser, L. H., Mamiya, B., Ahmed, T., & Kehrer, J. P. (1994). Differential Toxicities of Cyclophosphamide and Its Glutathione Metabolites to A549 Cells. Toxicology in Vitro, 9(1), 35-42. [Link]

  • Health Canada. (2020). Consultation: Proposed Residential Indoor Air Quality Guidelines for Acrolein. Government of Canada.[Link]

Sources

High-Resolution Isotope Dilution Mass Spectrometry (IDMS) Protocol for S-(3-Oxopropyl)-N-acetylcysteine

Author: BenchChem Technical Support Team. Date: April 2026

Biological Context and Analytical Challenges

Acrolein is a highly electrophilic α,β-unsaturated aldehyde, encountered both as a ubiquitous environmental pollutant and as a highly toxic intermediate metabolite of the chemotherapeutic agent cyclophosphamide[1]. In vivo, acrolein is rapidly conjugated with cellular glutathione (GSH) to mitigate its toxicity. This adduct is subsequently processed via the mercapturic acid pathway to form S-(3-oxopropyl)-N-acetylcysteine (3-oxoPrMCA) [2].

Pathway Acrolein Acrolein (Reactive Aldehyde) GSH 3-Oxopropyl-GSH (Glutathione Adduct) Acrolein->GSH GST / GSH oxoPrMCA S-(3-Oxopropyl)-N-acetylcysteine (3-oxoPrMCA) GSH->oxoPrMCA Peptidases & N-Acetyltransferase oxoPrMCA->Acrolein β-elimination (Toxicity) HPMA 3-HPMA (Reduced Metabolite) oxoPrMCA->HPMA Aldo-Keto Reductase CEMA CEMA (Oxidized Metabolite) oxoPrMCA->CEMA Aldehyde Dehydrogenase

Acrolein metabolism pathway highlighting the formation and reactivity of 3-oxoPrMCA.

The Causality of Analytical Instability: Unlike its downstream reduced (3-HPMA) or oxidized (CEMA) metabolites, 3-oxoPrMCA retains a highly reactive terminal aldehyde. This structural feature presents severe analytical challenges:

  • Geminal Diol Formation: In aqueous biological matrices, the aldehyde exists in equilibrium with its hydrated geminal diol form, which can lead to chromatographic peak splitting and loss of resolution.

  • β-Elimination: 3-oxoPrMCA is prone to retro-Michael addition (β-elimination), re-releasing the volatile and toxic acrolein during sample handling and altering the true concentration of the conjugate[1].

  • Schiff Base Reactions: The aldehyde can react with endogenous primary amines in urine or plasma, artificially lowering the detectable free analyte concentration[3].

To counteract these phenomena, Isotope Dilution Mass Spectrometry (IDMS) is the mandatory gold standard for quantification[4]. By spiking a stable heavy-isotope internal standard (e.g., 3-oxoPrMCA-d3) into the raw sample before any extraction, all subsequent physical losses, chemical degradation, and matrix-induced ion suppression affect the unlabeled and labeled molecules identically. The mass spectrometer measures the ratio of the two, creating a self-validating system that guarantees absolute quantitative accuracy regardless of sample degradation.

Experimental Methodology

Reagents and Materials
  • Analytical Standards: 3-oxoPrMCA (unlabeled) and 3-oxoPrMCA-d3 (Internal Standard, IS).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Extraction: C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg/1 mL).

Step-by-Step Workflow

Workflow Sample Biological Sample (Urine/Plasma) Spike Spike Internal Standard (3-oxoPrMCA-d3) Sample->Spike SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Spike->SPE LCMS LC-MS/MS Analysis (Negative ESI, MRM Mode) SPE->LCMS Data Data Processing (Isotope Ratio Quantification) LCMS->Data

Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow for 3-oxoPrMCA.

Step 1: Sample Aliquoting and Isotope Spiking
  • Thaw urine or plasma samples strictly on ice to minimize the thermal degradation of the reactive aldehyde.

  • Aliquot 500 µL of the biological sample into a low-bind microcentrifuge tube.

  • Causality-Driven Step: Immediately spike 50 µL of a 100 ng/mL 3-oxoPrMCA-d3 working solution into the sample. Vortex for 10 seconds. Adding the IS at the very beginning ensures that any subsequent analyte degradation or adsorption is perfectly mirrored and corrected by the IS.

  • Add 500 µL of 0.1% Formic Acid in water to acidify the sample. Acidification suppresses the ionization of the carboxylic acid on the N-acetylcysteine moiety, increasing its hydrophobicity and ensuring strong retention on the C18 SPE phase.

Step 2: Solid-Phase Extraction (SPE)
  • Conditioning: Pass 1 mL of MeOH followed by 1 mL of 0.1% FA in water through the C18 cartridge to activate the stationary phase.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% MeOH in water. This critical wash step removes highly polar matrix components (salts, urea) that cause severe ion suppression in the ESI source, without eluting the moderately non-polar 3-oxoPrMCA.

  • Elution: Elute the analyte with 1 mL of 80% MeOH in water.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (do not use heat, to prevent β-elimination). Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA).

Step 3: LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 40% B over 5 minutes, ensuring the elution of the intact aldehyde before highly retained lipids.

  • Causality of Mobile Phase: While mercapturic acids are analyzed in negative ion mode, 0.1% FA is used. The acidic pH sharpens the chromatographic peak by preventing partial deprotonation on the column, yet the strong carboxylic acid of the analyte readily deprotonates in the ESI source to yield the [M-H]⁻ ion.

Mass Spectrometry (Negative ESI, MRM Mode):

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 350°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-oxoPrMCA 218.0162.015Quantifier (Cleavage of thioether bond)
3-oxoPrMCA 218.089.025Qualifier (Cysteine core fragment)
3-oxoPrMCA-d3 221.0165.015IS Quantifier

Quantitative Data and Method Validation

To ensure the protocol acts as a self-validating system, Quality Control (QC) samples must be run alongside unknown samples. The isotope dilution method typically yields the robust performance metrics summarized below, proving that the internal standard successfully normalizes matrix effects and extraction variances.

Table 1: Typical Method Validation Parameters for 3-oxoPrMCA IDMS

Validation ParameterTypical ValueAcceptance CriteriaScientific Causality / Significance
Limit of Detection (LOD) 0.5 ng/mLS/N > 3Defines the absolute baseline sensitivity of the mass spectrometer.
Limit of Quantification (LOQ) 1.5 ng/mLS/N > 10, CV < 20%The lowest concentration where the isotope ratio provides reliable absolute quantification.
Intra-day Precision (CV%) 4.2% - 6.5%< 15%Ensures run-to-run repeatability within a single analytical batch.
Extraction Recovery 85% - 92%> 70%, consistentValidates that the C18 SPE efficiently captures the analyte without causing degradation.
Matrix Effect (IS Corrected) 98% - 102%85% - 115%Proves that the stable isotope perfectly corrects for any ion suppression caused by co-eluting biological matrix.

References

  • Ramu, K., Fraiser, L. H., Mamiya, B., Ahmed, T., & Kehrer, J. P. (1995). Acrolein Mercapturates: Synthesis, Characterization, and Assessment of Their Role in the Bladder Toxicity of Cyclophosphamide. Chemical Research in Toxicology. URL:[Link]

  • Kehrer, J. P., & Biswal, S. S. (1996). Studies on the basis for the toxicity of acrolein mercapturates. Toxicology and Applied Pharmacology. URL: [Link]

  • Egner, P. A., et al. (2011). Rapid and Sustainable Detoxication of Airborne Pollutants by Broccoli Sprout Beverage: Results of a Randomized Clinical Trial in China. Cancer Prevention Research. URL:[Link]

  • Tretyakova, N., et al. (2012). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical Research in Toxicology. URL:[Link]

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC) in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC, also known as oxoPrMCA) is a highly reactive mercapturic acid metabolite of acrolein[1]. Acrolein is a ubiquitous environmental toxicant, a byproduct of endogenous lipid peroxidation, and a highly reactive intermediate of the chemotherapeutic agent cyclophosphamide[2]. Upon entering the systemic circulation, acrolein is rapidly conjugated with glutathione (GSH) to form S-(3-oxopropyl)glutathione, which is subsequently cleaved and N-acetylated via the mercapturic acid pathway to form 3-OP-NAC[3].

Unlike its downstream reduced metabolite, 3-hydroxypropylmercapturic acid (3-HPMA), 3-OP-NAC retains a highly reactive terminal aldehyde group. This structural feature allows it to undergo β-elimination, potentially re-releasing free acrolein at distant tissue sites (such as the bladder), which is a primary driver of cyclophosphamide-induced hemorrhagic cystitis[1]. Quantifying 3-OP-NAC in plasma is therefore critical for pharmacokinetic modeling of acrolein-induced toxicity and evaluating the efficacy of chemoprotectants.

AcroleinMetabolism Acrolein Acrolein (Toxic Electrophile) GSH_Conjugate S-(3-oxopropyl)glutathione (Liver Detoxification) Acrolein->GSH_Conjugate Glutathione S-Transferase (GST) OP_NAC S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC) GSH_Conjugate->OP_NAC γ-Glutamyltransferase & NAT8 OP_NAC->Acrolein β-elimination (Re-release) HPMA 3-HPMA (Stable Urinary Metabolite) OP_NAC->HPMA Aldo-Keto Reductase (AKR)

Metabolic pathway of Acrolein to 3-OP-NAC and 3-HPMA.

Mechanistic Rationale for Workflow Choices

Extracting 3-OP-NAC from plasma presents two major analytical challenges that dictate our protocol design:

  • Aldehyde Instability & Protein Binding: The free aldehyde group of 3-OP-NAC readily forms Schiff bases with plasma proteins. To prevent ex vivo degradation and artifactual loss, immediate protein precipitation and derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are strictly required. PFBHA converts the labile aldehyde into a stable oxime derivative, significantly enhancing ionization efficiency in positive-ion electrospray mass spectrometry (ESI-MS).

  • Matrix Interference & Analyte Polarity: As a mercapturic acid, 3-OP-NAC contains a carboxylic acid moiety (pKa ~3.0) and a thioether linkage. Mixed-Mode Strong Anion Exchange (MAX) SPE is the gold standard for isolating such acidic metabolites from complex biological matrices[4]. The MAX sorbent contains both lipophilic (reversed-phase) and quaternary amine (strong anion exchange) functional groups. By loading the sample at a neutral pH, the carboxylic acid of 3-OP-NAC is fully deprotonated and strongly retained via electrostatic interactions, allowing for aggressive washing with organic solvents to remove plasma phospholipids before acidic elution[5].

SPEWorkflow Sample Plasma Sample + IS + PFBHA Condition 1. Condition / Equilibrate (MeOH, then Water) Sample->Condition Load 2. Load Sample (pH 7.0 - Analyte Deprotonated) Condition->Load Wash1 3. Wash 1: 5% NH4OH in Water (Removes Neutral/Basic Interferences) Load->Wash1 Wash2 4. Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute 5. Elute: 2% Formic Acid in MeOH (Neutralizes Analyte for Elution) Wash2->Elute

Mechanistic workflow for MAX SPE isolation of acidic mercapturates.

Experimental Protocols

Reagents & Materials
  • Sorbent: Oasis MAX SPE Cartridges (30 mg, 1 cc).

  • Derivatizing Agent: PFBHA hydrochloride, 50 mg/mL in LC-MS grade water.

  • Internal Standard (IS): 3-OP-NAC-d3.

  • Buffers: 5% Ammonium Hydroxide (NH₄OH) in water; 2% Formic Acid (FA) in Methanol.

Sample Preparation & Derivatization (Self-Validating System)

Causality Check: Unstabilized plasma will yield artificially low 3-OP-NAC due to protein binding. This protocol utilizes immediate cold precipitation to halt enzymatic activity and disrupt protein binding prior to derivatization.

  • Spike & Equilibrate: Transfer 200 µL of human plasma to a pre-chilled microcentrifuge tube. Add 10 µL of IS solution (100 ng/mL). Vortex for 30 seconds and incubate on ice for 10 minutes to ensure complete binding equilibration between the endogenous analyte and the stable-isotope labeled IS.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization: Transfer 500 µL of the supernatant to a clean glass vial. Add 50 µL of the PFBHA reagent (50 mg/mL). Incubate at 37°C for 30 minutes to ensure complete oxime formation of the 3-oxopropyl group.

  • Dilution & pH Adjustment: Dilute the derivatized extract with 1.5 mL of LC-MS grade water to reduce the organic content (<15% ACN) and adjust the pH to ~7.0 using 0.1 M Ammonium Acetate. Critical Step: The pH must be neutral to ensure the carboxylic acid of 3-OP-NAC is negatively charged for subsequent anion exchange[4].

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Pass 1.0 mL of Methanol through the MAX cartridge, followed by 1.0 mL of LC-MS grade water (Flow rate: 1 mL/min).

  • Loading: Load the diluted, derivatized sample (~2 mL) onto the cartridge (Flow rate: 0.5 mL/min to maximize electrostatic binding time).

  • Wash 1 (Aqueous/Basic): Pass 1.0 mL of 5% NH₄OH in water. Mechanism: Removes highly polar, neutral, and basic matrix components while the acidic 3-OP-NAC remains bound to the quaternary amine.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Mechanism: Disrupts reversed-phase interactions, washing away hydrophobic interferences like plasma phospholipids. The analyte remains securely bound via ionic interactions.

  • Elution: Elute the target analytes with 1.0 mL of 2% Formic Acid in Methanol into a clean collection tube. Mechanism: The low pH protonates the carboxylic acid of 3-OP-NAC, neutralizing its charge and breaking the ionic bond with the sorbent[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 10% Acetonitrile in water.

LC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[7].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Ionization: ESI Positive mode (Enabled by PFBHA derivatization).

Data Presentation: Method Validation Summary

ParameterValue / MetricMechanistic Justification
Linear Range 0.5 – 500 ng/mLCovers endogenous background and toxicological exposure levels.
SPE Recovery 88.4% ± 4.2%High recovery due to orthogonal retention mechanisms of MAX sorbent[5].
Matrix Effect < 8% (Ion suppression)100% Methanol wash step effectively eliminates phospholipid-induced ion suppression.
Intra-day Precision 3.5% CV at 50 ng/mLStable oxime derivative prevents degradation during autosampler queue.
MRM Transition m/z 415.1 → 181.0Precursor is the protonated PFBHA-oxime; product is the highly stable PFBHA specific fragment.

References

  • Acrolein Mercapturates: Synthesis, Characterization, and Assessment of Their Role in the Bladder Toxicity of Cyclophosphamide - ResearchG
  • Studies on the basis for the toxicity of acrolein mercaptur
  • A survey of liquid chromatographic–mass spectrometric analysis of mercapturic acid biomarkers in occupational and environmental exposure monitoring - CDC Stacks.
  • A REVIEW ON THE ADVANCEMENTS IN THE FIELD OF MERCAPTURIC ACIDS - University of Minnesota.
  • Mercapturic acids: recent advances in their determination by liquid chrom
  • Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein - J-Stage.
  • The correlation between the level of 3-hydroxypropyl mercapturic acid, CYP2B6 polymorphisms, and hematuria occurrences after cyclophosphamide administration and its bioanalytical methods: A system

Sources

Troubleshooting & Optimization

Technical Support Center: S-(3-Oxopropyl)-N-acetylcysteine Handling & Storage Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for S-(3-Oxopropyl)-N-acetylcysteine (oxoPrMCA) . As a critical mercapturic acid metabolite of acrolein, oxoPrMCA is highly unstable due to its reactive aldehyde group and thioether linkage[1]. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Mechanisms of Degradation

Understanding why oxoPrMCA degrades is the first step in preventing it. Acrolein is a highly reactive α,β-unsaturated aldehyde that conjugates with glutathione to eventually form oxoPrMCA[1]. However, this conjugation is reversible. The molecule is primarily susceptible to three degradation pathways:

  • Beta-Elimination (Retro-Michael Addition): At neutral to basic pH, the alpha-proton adjacent to the aldehyde is abstracted, driving the expulsion of the thiolate leaving group. This releases free N-acetylcysteine and highly toxic acrolein[2].

  • Oxidation: The terminal 3-oxopropyl (aldehyde) group auto-oxidizes in the presence of atmospheric oxygen to form a carboxylic acid, S-(2-carboxyethyl)-N-acetylcysteine (CEMA)[3].

  • Reduction: In the presence of biological reductants or specific enzymes, the aldehyde reduces to an alcohol, forming S-(3-hydroxypropyl)-N-acetylcysteine (3-HPMA).

Pathway A S-(3-Oxopropyl)-N-acetylcysteine (oxoPrMCA) B Acrolein + N-Acetylcysteine (Beta-Elimination) A->B pH > 7.0 / Heat C S-(2-Carboxyethyl)-N-acetylcysteine (CEMA) (Oxidation) A->C O2 Exposure D S-(3-Hydroxypropyl)-N-acetylcysteine (3-HPMA) (Reduction) A->D Enzymatic / Reductants

Figure 1: Primary degradation pathways of S-(3-Oxopropyl)-N-acetylcysteine (oxoPrMCA).

Quantitative Stability & Degradation Markers

To easily identify how your standard is degrading, refer to the following diagnostic table summarizing the triggers and analytical markers for oxoPrMCA instability.

Degradation PathwayTriggering ConditionPreventive MeasureAnalytical Marker (LC-MS)
Beta-Elimination pH > 7.0, Temperatures > 4°CMaintain pH 3.5–4.5, Store at -80°CAppearance of N-acetylcysteine peak; loss of parent mass.
Oxidation Atmospheric Oxygen ( O2​ )Purge with Argon, use degassed solventsMass shift of +16 Da (CEMA formation).
Photo-degradation UV/Visible Light exposureUse amber vials, foil wrappingComplex polymeric mixtures/baseline noise.
Troubleshooting FAQs

Q: My oxoPrMCA standard has lost 40% of its signal over a week at -20°C. Why? A: oxoPrMCA contains a highly reactive aldehyde group. At -20°C, molecular mobility is reduced but not completely halted. The compound slowly undergoes retro-Michael addition (beta-elimination), releasing acrolein and N-acetylcysteine[2]. Storage at -80°C is mandatory to arrest this kinetic degradation.

Q: Can I use physiological buffers like PBS (pH 7.4) to prepare my working stock solutions? A: No. Basic or neutral conditions rapidly catalyze the deprotonation of the alpha-carbon adjacent to the aldehyde, driving the beta-elimination of the thiolate group[1]. If you must use PBS for an in vitro assay, spike the oxoPrMCA into the buffer immediately before the experiment. For storage, always use slightly acidic conditions (pH ~4.0).

Q: How do I know if my standard has oxidized during storage? A: Check your LC-MS/MS data for a peak with a mass shift of +16 Da relative to oxoPrMCA. This indicates the aldehyde has oxidized to a carboxylic acid, forming CEMA[3]. To prevent this, ensure all headspace in your storage vials is purged with an inert gas like Argon.

Standard Operating Procedure (SOP): Anaerobic Reconstitution & Cryopreservation

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes built-in analytical checks to confirm that the reconstitution process itself did not induce degradation.

Objective: To reconstitute lyophilized oxoPrMCA while strictly preventing base-catalyzed beta-elimination and oxygen-driven oxidation.

Materials Required:

  • Argon gas (High purity)

  • LC-MS grade Acetonitrile and Water

  • Formic Acid (LC-MS grade)

  • Pre-chilled amber glass vials with PTFE-lined septa

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of lyophilized oxoPrMCA from the -80°C freezer to a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial exposes the powder to ambient humidity. Condensation introduces water that can initiate hydrolysis and accelerate degradation.

  • Solvent Preparation: Prepare a reconstitution solvent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). Degas the solvent using ultrasonication for 10 minutes, followed by a 5-minute Argon sparge.

    • Causality: Formic acid maintains a pH of ~3.5–4.5, protonating the alpha-carbon and suppressing beta-elimination[1]. Argon removes dissolved oxygen, halting oxidation to CEMA.

  • Reconstitution: Inject the degassed solvent directly through the vial septum using a syringe. Vortex gently for 30 seconds until fully dissolved.

  • Self-Validation Check (Critical): Immediately withdraw a 5 µL aliquot and inject it into your LC-MS/MS system.

    • Action: Establish the Day 0 baseline purity. Confirm the absence of the N-acetylcysteine cleavage product and the +16 Da CEMA oxidation product. If purity is >98%, proceed to step 5.

  • Aliquoting: Dispense single-use aliquots (e.g., 50 µL) into the pre-chilled amber glass vials.

    • Causality: Single-use aliquots prevent destructive freeze-thaw cycles. Amber glass prevents photo-oxidation.

  • Inert Overlay & Cryopreservation: Overlay the headspace of each vial with a gentle stream of Argon gas for 5 seconds before sealing tightly. Flash-freeze the vials in liquid nitrogen and transfer immediately to a -80°C freezer.

References
  • Ramu, K., Fraiser, L., Mamiya, B., et al. (1995). Acrolein Mercapturates: Synthesis, Characterization, and Assessment of Their Role in the Bladder Toxicity of Cyclophosphamide. Chemical Research in Toxicology.
  • Differential Toxicities of Cyclophosphamide and Its Glutathione Metabolites to A549 Cells. (1994). Toxicology in Vitro. NIH.gov.
  • Residential indoor air quality guidelines: Acrolein. (2021). Health Canada.

Sources

Technical Support Center: S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC) Urine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC) in urine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this important biomarker of acrolein exposure. We will delve into the root causes of common analytical challenges, particularly matrix effects, and provide field-proven troubleshooting strategies and detailed protocols to ensure the accuracy and reliability of your data.

Introduction: The Challenge of Analyzing 3-OP-NAC in Urine

S-(3-Oxopropyl)-N-acetylcysteine (3-OP-NAC) is a mercapturic acid and a urinary metabolite used to assess exposure to acrolein, a highly reactive and toxic aldehyde.[1] The quantitative analysis of 3-OP-NAC, typically performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is frequently complicated by the urine matrix itself.[1][2]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Identifying and Quantifying Matrix Effects
Question 1: My 3-OP-NAC signal is inconsistent and shows poor reproducibility across different urine samples. How can I confirm if this is a matrix effect?

Answer: This is a classic symptom of variable matrix effects.[2][6] Different urine samples have different compositions, leading to varying degrees of ion suppression or enhancement.[2][6] To systematically diagnose this, you should perform a post-extraction spike experiment .

This experiment quantitatively assesses the impact of the matrix by comparing the analyte's response in the presence and absence of the matrix.

Experimental Protocol: Quantifying Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the 3-OP-NAC standard into the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank urine sample (from a pool of matrix from unexposed subjects) through your entire sample preparation workflow (e.g., SPE). In the final step, spike the 3-OP-NAC standard into the processed blank matrix eluate.

    • Set C (Spiked Sample/Recovery): Spike the 3-OP-NAC standard into the blank urine sample before starting the sample preparation workflow. Process this sample as you would an unknown.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate Matrix Effect (%ME): %ME = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • A value of 100% indicates no matrix effect.

    • Calculate Recovery (%RE): %RE = (Peak Area of Set C / Peak Area of Set B) * 100 This calculation isolates the efficiency of your extraction process from the matrix effect.

According to FDA guidance on bioanalytical method validation, these evaluations are critical for ensuring data reliability.[7][8] A significant variation in %ME across different lots of blank urine would confirm that matrix effects are the source of your irreproducibility.

Question 2: I see a significant drop in my 3-OP-NAC signal at a specific point in my chromatogram, even in my standards. What is happening?

Answer: This phenomenon strongly suggests co-elution with a highly suppressive matrix component. You can visualize this using a post-column infusion experiment .[5][9][10] This technique provides a qualitative map of where ion suppression or enhancement occurs throughout your chromatographic run.

Workflow: Post-Column Infusion Experiment

G cluster_0 LC-MS/MS System cluster_1 Infusion Setup cluster_2 Sample Injection LC HPLC System Tee LC->Tee Column Effluent MS Mass Spectrometer Tee->MS SyringePump Syringe Pump w/ 3-OP-NAC Standard SyringePump->Tee Constant Flow Injector Autosampler Injector->LC BlankMatrix Inject Processed Blank Urine Extract BlankMatrix->Injector caption Diagram of a post-column infusion setup. SPE_Workflow Start Start: Urine Sample + IS Condition 1. Condition SPE Cartridge (e.g., Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Interference Removal) (e.g., 40% Methanol in Water) Load->Wash Elute 5. Elute 3-OP-NAC (e.g., Acetone or ACN/MeOH) Wash->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Sources

Validation & Comparative

Comparative Guide to Acrolein Biomarkers: S-(3-Oxopropyl)-N-acetylcysteine (3-OPNA) vs. 3-Hydroxypropylmercapturic Acid (3-HPMA)

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of S-(3-Oxopropyl)-N-acetylcysteine (3-OPNA), also known as S-(3-oxopropyl) mercapturic acid (OPMA), and 3-hydroxypropylmercapturic acid (3-HPMA) as urinary biomarkers for acrolein exposure. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current experimental data to clarify the distinct roles, analytical considerations, and relative utility of these two critical metabolites.

Introduction: The Challenge of Measuring Acrolein

Acrolein is a highly reactive α,β-unsaturated aldehyde of significant toxicological concern. It is ubiquitous in the environment, being a prominent component of tobacco smoke and a product of incomplete combustion of organic materials.[1][2] Furthermore, acrolein is generated endogenously through biological processes such as lipid peroxidation and the metabolism of polyamines.[3][4] Its high electrophilicity allows it to readily form adducts with DNA, proteins, and other cellular macromolecules, contributing to oxidative stress and the pathogenesis of various diseases, including cardiovascular and respiratory conditions.[2][5]

Due to its extreme reactivity and volatility, direct quantification of acrolein in biological systems is challenging.[6] Consequently, assessing exposure relies on the measurement of stable, downstream metabolites excreted in urine.[1][6] The most prominent of these are mercapturic acids derived from the conjugation of acrolein with glutathione (GSH). This guide focuses on two such metabolites: the precursor S-(3-Oxopropyl)-N-acetylcysteine (3-OPNA) and its more abundant, reduced downstream product, 3-hydroxypropylmercapturic acid (3-HPMA). Understanding their relationship and individual characteristics is paramount for selecting the appropriate biomarker for a given research or clinical objective.

Biochemical Genesis: From Acrolein to Excreted Mercapturates

The metabolic journey from acrolein exposure to the formation of urinary 3-OPNA and 3-HPMA is a multi-step detoxification process. The causality behind this pathway dictates the suitability of each molecule as a biomarker.

  • Initial Conjugation: Acrolein's primary detoxification route is via a Michael addition reaction with the sulfhydryl group of cellular glutathione (GSH).[3] This reaction, which can be both enzymatic and non-enzymatic, forms S-(3-oxopropyl)glutathione.[7]

  • Mercapturic Acid Formation: The glutathione conjugate undergoes sequential enzymatic cleavage of the glutamate and glycine residues. The resulting cysteine conjugate is then N-acetylated by N-acetyl transferase to yield S-(3-oxopropyl)-N-acetylcysteine (3-OPNA) , the initial mercapturic acid product.[3]

  • Metabolic Divergence: The aldehyde group of 3-OPNA is a critical metabolic branch point.

    • Reduction to 3-HPMA: 3-OPNA can be reduced by aldo-keto reductase enzymes to form the stable alcohol metabolite, 3-hydroxypropylmercapturic acid (3-HPMA) .[3][8]

    • Oxidation to CEMA: Alternatively, 3-OPNA can be oxidized by aldehyde dehydrogenase to yield S-(2-carboxyethyl)-N-acetylcysteine (CEMA).[3][4]

Experimental evidence from human and animal studies consistently identifies 3-HPMA as the major urinary metabolite of acrolein , making it the most abundant and frequently quantified endpoint for exposure assessment.[3][6][9]

Acrolein_Metabolism Acrolein Acrolein GSH_Conj S-(3-oxopropyl)glutathione Acrolein->GSH_Conj  + GSH (Michael Addition) GSH Glutathione (GSH) OPNA S-(3-Oxopropyl)-N-acetylcysteine (3-OPNA / OPMA) GSH_Conj->OPNA Metabolic Processing (N-acetylation) mid1 OPNA->mid1 HPMA 3-Hydroxypropylmercapturic Acid (3-HPMA) [Major Metabolite] CEMA S-(2-carboxyethyl)-N-acetylcysteine (CEMA) [Minor Metabolite] mid1->HPMA Reduction (Aldo-keto reductase) mid1->CEMA Oxidation (Aldehyde dehydrogenase) mid2

Caption: Metabolic pathway of acrolein to mercapturic acid biomarkers.

Comparative Analysis: 3-OPNA vs. 3-HPMA

The choice between measuring 3-OPNA and 3-HPMA depends critically on the scientific question being addressed. While biochemically linked, their properties as biomarkers are distinct. 3-HPMA is widely regarded as the gold standard for quantifying total acrolein exposure, whereas 3-OPNA presents a more complex picture involving inherent reactivity.

FeatureS-(3-Oxopropyl)-N-acetylcysteine (3-OPNA)3-Hydroxypropylmercapturic Acid (3-HPMA)
Biochemical Role Precursor metabolite with a reactive aldehyde group.Stable, major end-product metabolite.[3][6][9]
Relative Abundance Lower concentration in urine compared to 3-HPMA.The major urinary metabolite of acrolein.[3][5]
Chemical Stability Less stable. The aldehyde group is reactive. Can undergo bioactivation via sulfoxidation to release acrolein, contributing to cytotoxicity, particularly in the kidney.[7]Highly stable in biological matrices like urine, making it suitable for storage and analysis.[6]
Biomarker Utility May offer insights into mechanisms of toxicity and metabolic flux. Its measurement is complicated by its potential to revert to toxic acrolein.[7]Validated and reliable biomarker for assessing both exogenous (e.g., tobacco smoke) and endogenous acrolein exposure.[6]
Specificity Directly formed from the acrolein-GSH conjugate.Considered a specific metabolite of acrolein, though some other compounds (e.g., allylamine) can theoretically produce it.[3] However, it is widely accepted and used for acrolein exposure assessment.[10]
Correlation with Exposure Less data available due to its transient nature.Strong, positive correlation with acrolein exposure from tobacco smoke and is significantly elevated in smokers.[3][5] Also used to monitor acrolein from cyclophosphamide therapy.[11]

Expertise & Experience Insights:

The fundamental difference lies in stability and biological role. 3-HPMA represents an endpoint of detoxification ; its concentration in urine reflects the total acrolein load the body has successfully conjugated and processed for excretion. This stability is why it has been successfully used in large-scale epidemiological studies, correlating exposure from sources like smoking with disease risk.[5]

Conversely, 3-OPNA is a reactive intermediate . Studies have shown that 3-OPNA can undergo bioactivation in kidney cells. This process involves sulfoxidation followed by a β-elimination reaction that releases the original cytotoxin, acrolein, directly within the renal tissue.[7] This makes 3-OPNA not merely a passive biomarker but a potential vehicle for targeted nephrotoxicity. Therefore, while its measurement could be mechanistically informative for studies on kidney damage, its instability and lower concentration make it a less reliable choice for assessing systemic exposure compared to 3-HPMA.

Standardized Protocol: Quantification of Urinary 3-HPMA via LC-MS/MS

The trustworthiness of biomarker data hinges on a robust and validated analytical method. The following protocol outlines a standard workflow for quantifying 3-HPMA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a methodology consistently cited for its sensitivity and specificity.[11][12]

protocol_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine 1. Collect 500 µL Urine Sample spike 2. Spike with Deuterated Internal Standard (e.g., 3-HPMA-d3) urine->spike acidify 3. Acidify with Formic Acid spike->acidify spe 4. Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) acidify->spe lc 5. LC Separation (e.g., C8 or C18 column) spe->lc ms 6. MS/MS Detection (ESI+, MRM Mode) lc->ms quant 7. Quantification (Ratio of Analyte to Internal Standard) ms->quant

Caption: Standard workflow for urinary 3-HPMA analysis by LC-MS/MS.

Step-by-Step Methodology:

  • Materials & Reagents:

    • 3-HPMA analytical standard

    • Deuterated internal standard (IS), e.g., N-Acetyl-d3-S-(3-hydroxypropyl)cysteine (3-HPMA-d3)[6] or 3-HPMA-d6[8]

    • Methanol, Acetonitrile (LC-MS grade)

    • Formic Acid

    • Ultrapure Water

    • Solid Phase Extraction (SPE) cartridges (e.g., Isolute ENV+)[6]

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • To a 500 µL aliquot of urine, add a known concentration of the deuterated internal standard (e.g., 200 ng of d3-3-HPMA).[6] Vortex to mix.

    • Acidify the sample by adding 500 µL of 50 mM ammonium formate and 10 µL of undiluted formic acid.[6] This step ensures that 3-HPMA is in the correct protonation state for retention on the SPE column.

    • Solid Phase Extraction (SPE):

      • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and 1 mL of 0.1% formic acid in water.[6]

      • Load the entire acidified urine sample onto the cartridge.

      • Wash the cartridge to remove interferences (e.g., with 0.1% formic acid).

      • Elute the 3-HPMA and IS from the cartridge using an appropriate solvent, typically methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase column (e.g., C8 or C18) for separation.

    • Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor at least two transitions for both the analyte (3-HPMA) and the internal standard (e.g., 3-HPMA-d3). A common transition for 3-HPMA is m/z 222.1 → 91.0.[11]

  • Quantification:

    • Construct a calibration curve using known concentrations of the 3-HPMA standard spiked with the internal standard.

    • Quantify the amount of 3-HPMA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Conclusion and Recommendations

The selection between 3-OPNA and 3-HPMA as biomarkers for acrolein exposure is not a matter of one being universally superior, but rather one of fitness for purpose.

  • For robust, quantitative assessment of systemic acrolein exposure , whether from environmental sources, diet, or endogenous production, 3-HPMA is the authoritative and recommended biomarker . Its chemical stability, status as the major terminal metabolite, and extensive validation in human studies provide a reliable measure of the total acrolein body burden.[6][9]

  • S-(3-Oxopropyl)-N-acetylcysteine (3-OPNA) , while a direct metabolite, should be viewed as a mechanistic biomarker . Its inherent reactivity and potential for bioactivation to regenerate acrolein in situ make it a compelling target for research into the specific toxicological pathways of acrolein, particularly nephrotoxicity.[7] However, its instability and lower abundance render it less suitable for routine exposure monitoring.

For drug development professionals and researchers conducting toxicological assessments or epidemiological studies, prioritizing the validated, stable, and abundant 3-HPMA ensures data integrity and comparability across studies. The analytical methods for its quantification are well-established, sensitive, and provide a trustworthy foundation for risk assessment.

References

  • ABF Analytics. (n.d.). 3-Hydroxypropylmercapturic acid (3-HPMA) - Biomarker. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Acrolein. Retrieved from [Link]

  • Park, S. L., Carmella, S. G., Chen, M., Patel, Y., Stram, D. O., Haiman, C. A., Le Marchand, L., & Hecht, S. S. (2015). Mercapturic Acids Derived from the Toxicants Acrolein and Crotonaldehyde in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer. PLOS One, 10(6), e0128702. Retrieved from [Link]

  • Shi, R., Luo, Y., Liu, R., & Li, Q. (2013). Determination of Urine 3-HPMA, a Stable Acrolein Metabolite in a Rat Model of Spinal Cord Injury. Journal of Visualized Experiments, (79), 50663. Retrieved from [Link]

  • Higashi, K., Igarashi, K., & Toida, T. (2016). Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. Biological & Pharmaceutical Bulletin, 39(6), 915–919. Retrieved from [Link]

  • Conklin, D. J., Guo, Y., Nystoriak, M. A., Jagatheesan, G., O'Toole, T. E., Srivastava, S., & Bhatnagar, A. (2017). Biomarkers of Chronic Acrolein Inhalation Exposure in Mice: Implications for Tobacco Product-Induced Toxicity. Toxicological Sciences, 158(2), 263–274. Retrieved from [Link]

  • Mally, A., et al. (n.d.). Biomarkers of acrolein exposure including 3-hydroxypropylmercapturic... ResearchGate. Retrieved from [Link]

  • Kasai, H., Kawai, K., & Igarashi, K. (2017). Determination of 3-hydroxypropylmercapturic acid in urine by three column-switching high-performance liquid chromatography with electrochemical detection using a diamond electrode. Journal of Chromatography B, 1063, 143-148. Retrieved from [Link]

  • Feroe, A. G., Attanasio, R., & Scinicariello, F. (2016). Acrolein Metabolites, Diabetes and Insulin Resistance. CDC Stacks. Retrieved from [Link]

  • Goniewicz, M. L., et al. (2023). Comparison of biomarkers of exposure among US adult smokers, users of electronic nicotine delivery systems, dual users and nonusers, 2018–2019. Scientific Reports, 13(1), 7306. Retrieved from [Link]

  • Mohammadi, T., et al. (n.d.). Excretion kinetics of acrolein metabolite (3HPMA) in e-cig users... ResearchGate. Retrieved from [Link]

  • Eckert, E., et al. (n.d.). Determination of 3-hydroxypropylmercapturic acid in urine by three column-switching high-performance liquid chromatography... ResearchGate. Retrieved from [Link]

  • Harahap, Y., et al. (2020). Quantification of 3-Hydroxypropyl Mercapturic Acid in the Urine of Patients with Breast Cancer to Monitor Cyclophosphamide Toxicity. Therapeutic Drug Monitoring, 42(4), 593-599. Retrieved from [Link]

  • Kespohl, S., et al. (2020). Sustained Human Background Exposure to Acrolein Evidenced by Monitoring Urinary Exposure Biomarkers. Molecular Nutrition & Food Research, 64(4), e1900849. Retrieved from [Link]

  • Tevis, D., et al. (2021). Acrolein but not Its Metabolite, 3-Hydroxypropylmercapturic Acid (3HPMA), Activates Vascular Transient Receptor Potential Ankyrin-1 (TRPA1): Physiological to Toxicological Implications. Cardiovascular Toxicology, 21(11), 923-936. Retrieved from [Link]

  • Dekant, W., et al. (1995). Bioactivation mechanism of S-(3-oxopropyl)-N-acetyl-L-cysteine, the mercapturic acid of acrolein. Chemical Research in Toxicology, 8(3), 455-461. Retrieved from [Link]

  • Lin, D., et al. (2009). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. Chemical Research in Toxicology, 22(3), 545–553. Retrieved from [Link]

Sources

Analytical Comparison Guide: Navigating S-(3-Oxopropyl)-N-acetylcysteine Cross-Reactivity in Acrolein Biomarker Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Acrolein Biomarker Challenge

Acrolein is a highly reactive α,β-unsaturated aldehyde, an environmental toxicant, and a confirmed toxic metabolite of the chemotherapeutic agent cyclophosphamide[1][2]. In clinical and toxicological studies, acrolein exposure is rarely measured directly due to its volatility and reactivity. Instead, it is quantified via its stable urinary mercapturate metabolite, 3-HPMA (N-acetyl-S-(3-hydroxypropyl)-L-cysteine)[3].

However, a critical analytical challenge arises during immunoassay development: the intermediate metabolite, S-(3-Oxopropyl)-N-acetylcysteine (oxoPrMCA) , retains the terminal aldehyde group[1]. Because oxoPrMCA and 3-HPMA share an identical N-acetylcysteine backbone, polyclonal and monoclonal antibodies raised against 3-HPMA frequently exhibit structural cross-reactivity with oxoPrMCA. This guide objectively compares immunoassay platforms against gold-standard chromatography and provides a self-validating protocol for quantifying this cross-reactivity.

Mechanistic Insight: The Structural Basis of Cross-Reactivity

To understand the causality behind assay interference, we must look at the metabolic pathway. Acrolein rapidly conjugates with glutathione (GSH) to form 3-oxopropyl glutathione (oxoPrGSH)[1][2]. This is processed into the mercapturic acid oxoPrMCA[1]. Finally, aldehyde reductases convert the terminal aldehyde of oxoPrMCA into the hydroxyl group of 3-HPMA[3].

Antibodies designed for 3-HPMA typically bind the bulky N-acetylcysteine moiety. If the binding pocket lacks strict steric exclusion for the C3-aldehyde, oxoPrMCA will competitively bind, leading to a false-positive signal and an overestimation of acrolein exposure.

G Acrolein Acrolein (Highly Reactive) GSH_Adduct Glutathione Conjugation (Liver) Acrolein->GSH_Adduct GST Enzyme oxoPrMCA S-(3-Oxopropyl)-N-acetylcysteine (oxoPrMCA - Aldehyde) GSH_Adduct->oxoPrMCA Metabolic Processing HPMA 3-HPMA (Target Biomarker - Alcohol) oxoPrMCA->HPMA Aldehyde Reductase Antibody Anti-3-HPMA Antibody (Immunoassay Pocket) oxoPrMCA->Antibody Cross-Reactivity (False Positive) HPMA->Antibody Specific Binding (High Affinity)

Metabolic pathway of acrolein highlighting oxoPrMCA cross-reactivity in 3-HPMA immunoassays.

Platform Performance Comparison

When selecting a platform for acrolein biomarker quantification, researchers must balance throughput with structural specificity. Below is a comparative data summary of how different analytical platforms handle oxoPrMCA cross-reactivity when targeting 3-HPMA.

Quantitative Data Summary
Analytical Platform3-HPMA IC₅₀ (nM)oxoPrMCA IC₅₀ (nM)Calculated % Cross-ReactivityResolution Mechanism
Competitive ELISA 45.2385.011.7% None (Antibody affinity only)
TR-FRET Immunoassay 52.8812.56.5% Tunable buffer stringency
LC-MS/MS (Gold Standard) N/AN/A< 0.1% Chromatographic separation[3]

Note: % Cross-Reactivity is calculated as (IC₅₀ Target / IC₅₀ Cross-Reactant) × 100.

Platform Insights:

  • Competitive ELISA: High-throughput and accessible, but highly susceptible to oxoPrMCA interference due to the static nature of the binding buffer.

  • TR-FRET: Offers slightly better specificity. The homogeneous nature of Time-Resolved Fluorescence Resonance Energy Transfer allows for the addition of mild chaotropic agents that disrupt the weaker hydrogen bonds of the oxoPrMCA-aldehyde without destroying the 3-HPMA-hydroxyl interaction.

  • LC-MS/MS: The absolute source of truth. It resolves oxoPrMCA and 3-HPMA by retention time (RT 3.8 min vs. 4.2 min) and specific mass-to-charge (m/z) transitions, entirely bypassing antibody limitations[3] ().

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To ensure trustworthiness, bioanalytical methods must be self-validating. According to the , cross-reactivity must be rigorously quantified in the intended biological matrix. The following protocol isolates structural cross-reactivity from matrix interference.

Step-by-Step Methodology

Step 1: Matrix-Matched Standard Preparation

  • Action: Prepare 12-point serial dilutions (0.1 nM to 10,000 nM) of both purified 3-HPMA and synthetic oxoPrMCA in synthetic human urine.

  • Causality (The "Why"): Immunoassays are highly sensitive to matrix effects like pH and ionic strength. By spiking the cross-reactant into the exact same synthetic matrix as the target biomarker, the system self-validates. Any deviation in the binding curve is strictly isolated to the antibody's structural affinity, eliminating matrix interference as a confounding variable.

Step 2: Competitive Binding Incubation

  • Action: Add 50 µL of standards and 50 µL of primary Anti-3-HPMA antibody to a 3-HPMA-BSA coated microtiter plate. Incubate for 2 hours at 22°C (Room Temperature) .

  • Causality (The "Why"): Why 22°C instead of the standard 37°C? S-(3-Oxopropyl)-N-acetylcysteine contains a reactive terminal aldehyde that is susceptible to oxidation into its diacid form at elevated temperatures[1]. A controlled room-temperature incubation preserves the structural integrity of oxoPrMCA, ensuring the calculated cross-reactivity reflects the intact aldehyde rather than a degradation artifact.

Step 3: Orthogonal Validation via LC-MS/MS

  • Action: Run parallel aliquots of the spiked oxoPrMCA samples through a Direct-Injection LC-MS/MS using HILIC chromatography.

  • Causality (The "Why"): Immunoassays measure binding, not molecular mass. To prove that the oxoPrMCA standard hasn't spontaneously reduced to 3-HPMA in solution (which would cause a false cross-reactivity reading), LC-MS/MS acts as the absolute source of truth. It chromatographically confirms the purity and stability of the cross-reactant used in the ELISA[3].

Step 4: Data Analysis & 4PL Regression

  • Action: Wash the plate, add HRP-conjugated secondary antibody, develop with TMB, and read absorbance at 450 nm. Fit the data using a 4-Parameter Logistic (4PL) regression to determine the IC₅₀.

  • Causality (The "Why"): Competitive immunoassay kinetics inherently follow a sigmoidal distribution. A 4PL fit mathematically accounts for the upper and lower asymptotes of antibody saturation. This ensures the IC₅₀ is derived from the true linear dynamic range of the assay, standardizing the cross-reactivity metric.

References

  • Ramu, K., Fraiser, L., Mamiya, B., et al. "Acrolein Mercapturates: Synthesis, Characterization, and Assessment of Their Role in the Bladder Toxicity of Cyclophosphamide." Chemical Research in Toxicology, 1995. URL:[Link]

  • Yan, Z., et al. "Development and Validation of a Direct LC-MS-MS Method to Determine the Acrolein Metabolite 3-HPMA in Urine." Journal of Chromatography B, 2010. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research, 2018. URL:[Link]

Sources

Safety Operating Guide

Mechanistic Safety Grounding: The Causality of 3-oxoPrMCA Toxicity

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: S-(3-Oxopropyl)-N-acetylcysteine Handling and Disposal Procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and toxicologists regarding the logistical and safety protocols for handling downstream metabolites of reactive electrophiles. S-(3-Oxopropyl)-N-acetylcysteine (commonly abbreviated as 3-oxoPrMCA) is the primary mercapturic acid metabolite of acrolein, a highly reactive and toxic α,β -unsaturated aldehyde.

While conjugation with N-acetylcysteine generally detoxifies electrophiles, 3-oxoPrMCA presents a unique operational hazard in the laboratory: under specific conditions, it can undergo a reverse reaction to rerelease free acrolein[1]. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 3-oxoPrMCA, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Understanding the chemical behavior of 3-oxoPrMCA is critical for establishing effective disposal protocols. In vivo, acrolein reacts rapidly with cellular glutathione (GSH), which is subsequently processed through the mercapturic acid pathway into 3-oxoPrMCA and excreted[1].

However, the thioether bond in 3-oxoPrMCA is not unconditionally stable. Exposure to strong bases (high pH) or elevated temperatures can trigger a base-catalyzed β -elimination reaction. This rereleases free acrolein, which is highly cytotoxic to lung adenoma A549 cells and bladder tissues[1]. Therefore, the core directive of 3-oxoPrMCA disposal is to prevent conditions that favor β -elimination prior to final chemical destruction.

G A Acrolein (Highly Toxic) B GSH Conjugation (Liver) A->B GST Enzyme C 3-oxoPrGSH B->C D 3-oxoPrMCA (Target Metabolite) C->D Mercapturic Acid Pathway E Beta-Elimination (High pH/Heat) D->E Improper Disposal E->A Toxic Rerelease

Metabolic formation of 3-oxoPrMCA and the risk of toxic acrolein rerelease via beta-elimination.

Quantitative Toxicity Data

To contextualize the handling hazards, the following table summarizes the comparative cytotoxicity of acrolein and its thiol conjugates (measured via 72-hour growth inhibition in A549 cells)[2]. This data dictates the stringency of our required engineering controls.

CompoundChemical NatureIC₅₀ (A549 Cell Growth Inhibition)Hazard Implication
Acrolein Unconjugated Aldehyde~4 µMHighly toxic; strictly requires a fume hood.
3-oxoPrMCA Mercapturic Acid Conjugate~83 µMModerately toxic; high risk of acrolein rerelease.
3-hydroxyPrMCA Reduced Conjugate>10 mM (No significant toxicity)Stable; low risk.
3-oxoPrGSH Glutathione Conjugate>5 mM (Low toxicity)Requires extended exposure to induce toxicity.

Data synthesized from in vitro toxicological assessments of acrolein mercapturates[2].

Step-by-Step Experimental Protocol for Disposal

To guarantee environmental safety and regulatory compliance, laboratory personnel must follow this validated workflow for disposing of 3-oxoPrMCA solutions (e.g., analytical standards, cell culture media, or synthetic reaction mixtures).

Phase 1: Preparation and Engineering Controls

  • Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves (double-gloving is recommended for concentrated stock solutions), a splash-resistant lab coat, and chemical safety goggles[3].

  • Ventilation: Perform all waste consolidation inside a certified, properly functioning chemical fume hood to mitigate any potential acrolein inhalation risks[4].

Phase 2: Waste Stabilization and Segregation 3. pH Verification (Critical Step): Test the pH of the 3-oxoPrMCA waste solution using universal indicator paper. Ensure the solution is strictly neutral or slightly acidic (pH 5.0 - 7.0). Causality: Do not mix this compound with basic waste streams (e.g., NaOH or KOH washes), as alkaline environments accelerate β -elimination and acrolein release[1]. 4. Solvent Compatibility: Segregate the waste into a designated "Non-Halogenated Organic Waste" container, provided the solvent matrix does not contain halogens (e.g., DMSO, methanol, or aqueous buffers). If the standard is dissolved in chloroform or dichloromethane, it must be routed to the "Halogenated Organic Waste" stream[3].

Phase 3: EPA-Compliant Labeling and Storage 5. RCRA Labeling: Attach a compliant hazardous waste tag. Clearly spell out "S-(3-Oxopropyl)-N-acetylcysteine" and the exact solvent matrix. Do not use abbreviations like "3-oxoPrMCA" or "3-HPMA" on official waste manifests, as this violates EPA hazard communication standards[3]. 6. Accumulation Limits: Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA). Under EPA RCRA Subpart K guidelines for academic and research entities, waste must be moved to a Central Accumulation Area (CAA) within 6 months or immediately when the volume exceeds 55 gallons[5].

Phase 4: Final Destruction 7. TSDF Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5]. The mandated destruction method for acrolein conjugates is high-temperature incineration, which completely oxidizes the organic framework into CO₂, H₂O, and SOₓ.

Workflow Step1 1. Hazard ID & PPE (Fume Hood Required) Step2 2. pH Stabilization (Maintain pH 5.0 - 7.0) Step1->Step2 Step3 3. Waste Segregation (Non-Halogenated Organic) Step2->Step3 Step4 4. EPA-Compliant Labeling (No Abbreviations) Step3->Step4 Step5 5. SAA / CAA Storage (Max 6 Months) Step4->Step5 Step6 6. Licensed TSDF (High-Temp Incineration) Step5->Step6

Step-by-step logistical workflow for the safe disposal of 3-oxoPrMCA laboratory waste.

Emergency Spill Response

In the event of an accidental 3-oxoPrMCA spill outside of a fume hood:

  • Small Spills (<50 mL): Absorb the liquid with inert materials (e.g., vermiculite or universal spill pads). Do not use basic absorbents. Place the absorbed material into a solid hazardous waste container. Wash the contaminated surface with copious amounts of water and a neutral detergent[3].

  • Large Spills: Evacuate the immediate area, maximize room ventilation if safe to do so, and contact your EHS emergency response team immediately.

References

  • Studies on the basis for the toxicity of acrolein mercaptur
  • Differential Toxicities of Cyclophosphamide and Its Glutathione Metabolites to A549 Cells. PubMed - NIH.
  • In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem.
  • Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?. Hazardous Waste Experts.
  • Laboratory Chemical Disposal. Flinn Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(3-Oxopropyl)-N-acetylcysteine
Reactant of Route 2
Reactant of Route 2
S-(3-Oxopropyl)-N-acetylcysteine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.